Lavendustin B

Description

Lavendustin B is a weak tyrosine kinase inhibitor which has been used as a negative control analogue for Lavendustin A. (NCI)

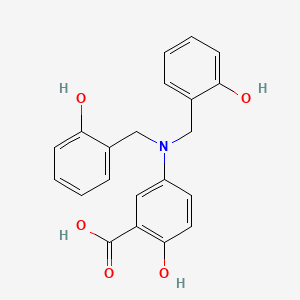

Structure

3D Structure

Properties

IUPAC Name |

5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYOLBQXFXYMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154854 | |

| Record name | Lavendustin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-91-8 | |

| Record name | Lavendustin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavendustin b | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lavendustin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lavendustin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAVENDUSTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T53EGQ52Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Lavendustin B

Abstract: Lavendustin B is a multifaceted small molecule that has been investigated for its inhibitory effects on several key cellular targets. While structurally related to the potent tyrosine kinase inhibitor Lavendustin A, Lavendustin B exhibits a distinct pharmacological profile. This document provides a comprehensive overview of the mechanism of action of Lavendustin B, focusing on its interactions with protein tyrosine kinases, glucose transporters, and viral enzymes. Quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows are presented to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

Lavendustin B's mechanism of action is characterized by its ability to interact with multiple biological targets, leading to the inhibition of their respective functions. Its primary reported activities include:

-

Weak Inhibition of Protein Tyrosine Kinases: Unlike its analog Lavendustin A, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Lavendustin B is considered a weak inhibitor in this class.[1] It has been utilized as a negative control in studies where potent tyrosine kinase inhibition is the variable of interest.

-

Competitive Inhibition of Glucose Transporter 1 (GLUT1): Lavendustin B acts as a competitive inhibitor of GLUT1, a key transporter for glucose uptake in many cell types.[2] This inhibition can impact cellular metabolism, particularly in cells highly dependent on glycolysis.

-

Inhibition of HIV-1 Integrase: Lavendustin B has been shown to inhibit the interaction between HIV-1 integrase and the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75), which is essential for viral replication.[2][3]

Quantitative Inhibitory Data

The following table summarizes the available quantitative data for the inhibitory activity of Lavendustin B against its primary targets. For comparative purposes, data for the structurally related and more potent EGFR inhibitor, Lavendustin A, is also included where relevant.

| Compound | Target | Parameter | Value | Reference(s) |

| Lavendustin B | HIV-1 Integrase (interaction with LEDGF/p75) | IC50 | 94.07 μM | [3] |

| Glucose Transporter 1 (GLUT1) | Ki | 15 μM | [3] | |

| Protein Tyrosine Kinases (general) | - | Weak inhibitor | [3] | |

| Lavendustin A | Epidermal Growth Factor Receptor (EGFR) | IC50 | ~11 nM | |

| Syk Tyrosine Kinase | IC50 | Comparable to EGFR inhibition | [1] |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of inhibition for potent tyrosine kinase inhibitors like Lavendustin A. Lavendustin B is not a significant inhibitor of this pathway.

Conceptual Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like Lavendustin B.

Detailed Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay

This protocol is adapted from standard biochemical kinase assays.

Objective: To determine the in vitro inhibitory activity of Lavendustin B on EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Lavendustin B

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Lavendustin B in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR and peptide substrate in kinase assay buffer to the desired working concentrations.

-

Assay Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted Lavendustin B solution or vehicle control (DMSO in assay buffer). b. Add 2.5 µL of the diluted EGFR enzyme solution to each well. c. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. e. Allow the reaction to proceed for 60 minutes at 30°C.

-

Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). b. Read the luminescence on a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each Lavendustin B concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the Lavendustin B concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GLUT1 Inhibition Assay (2-Deoxyglucose Uptake)

This protocol describes a common method for measuring glucose transporter activity.

Objective: To quantify the inhibitory effect of Lavendustin B on GLUT1-mediated glucose uptake.

Materials:

-

Human erythrocytes or a cell line expressing high levels of GLUT1 (e.g., K562)

-

Lavendustin B

-

2-deoxy-D-[3H]glucose (radioactive tracer)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Phloretin (a known GLUT1 inhibitor, as a positive control)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation: Wash and resuspend erythrocytes or cultured cells in KRH buffer to a known cell density.

-

Inhibitor Pre-incubation: a. Aliquot the cell suspension into microcentrifuge tubes. b. Add varying concentrations of Lavendustin B or vehicle control to the cells. c. Incubate for 15 minutes at 37°C.

-

Glucose Uptake: a. Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to each tube. b. Incubate for a short period (e.g., 1-5 minutes) at 37°C. c. Terminate the uptake by adding ice-cold KRH buffer containing phloretin.

-

Measurement: a. Pellet the cells by centrifugation and wash with ice-cold KRH buffer to remove extracellular tracer. b. Lyse the cells and add scintillation fluid. c. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the rate of glucose uptake for each condition. b. Plot the uptake rate against the Lavendustin B concentration to determine the IC50. c. For Ki determination, perform the assay with varying concentrations of both Lavendustin B and the substrate (2-deoxyglucose) and analyze the data using Lineweaver-Burk or Dixon plots.

HIV-1 Integrase Inhibition Assay (Strand Transfer)

This protocol is based on a non-radioactive ELISA-based assay.

Objective: To measure the inhibition of HIV-1 integrase strand transfer activity by Lavendustin B.

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide mimicking the viral DNA long terminal repeat (LTR) donor substrate, labeled with biotin

-

Oligonucleotide target substrate, labeled with a different tag (e.g., DIG)

-

Streptavidin-coated 96-well plates

-

Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)

Procedure:

-

Plate Preparation: a. Coat the streptavidin-coated plate with the biotinylated LTR donor substrate. b. Wash to remove unbound substrate.

-

Enzyme and Inhibitor Incubation: a. Add recombinant HIV-1 integrase to the wells, allowing it to bind to the donor substrate. b. Add serial dilutions of Lavendustin B or vehicle control to the wells. c. Incubate for 30 minutes at 37°C.

-

Strand Transfer Reaction: a. Add the DIG-labeled target substrate to initiate the strand transfer reaction. b. Incubate for 60 minutes at 37°C.

-

Detection: a. Wash the plate to remove unreacted components. b. Add the anti-DIG-HRP antibody and incubate. c. Wash away unbound antibody. d. Add the HRP substrate and measure the resulting colorimetric signal using a plate reader.

-

Data Analysis: a. The signal intensity is proportional to the integrase activity. b. Calculate the percent inhibition for each Lavendustin B concentration. c. Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Conclusion

Lavendustin B is a versatile inhibitor with demonstrated activity against HIV-1 integrase and the glucose transporter GLUT1. While it is a weak inhibitor of protein tyrosine kinases, its multifaceted nature makes it a valuable tool for studying these distinct cellular processes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and investigational potential of Lavendustin B and its analogs.

References

- 1. Design, synthesis, and biological evaluation of aminoboronic acids as growth-factor receptor inhibitors of EGFR and VEGFR-1 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro [mdpi.com]

The Discovery and Natural Origin of Lavendustin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin B is a synthetic compound that has garnered interest in pharmacological research due to its activity as a weak protein tyrosine kinase (PTK) inhibitor and its inhibitory effects on other biological targets, including HIV-1 integrase and glucose transporter 1 (GLUT1). It is structurally related to Lavendustin A, a potent, naturally occurring PTK inhibitor. This technical guide provides an in-depth exploration of the discovery of the parent compound, Lavendustin A, its natural source, and the synthetic nature of Lavendustin B. It includes detailed experimental protocols for the isolation of Lavendustin A and for key biological assays used to characterize both compounds, along with a compilation of their inhibitory activities.

Discovery and Natural Source of the Parent Compound, Lavendustin A

The discovery of the lavendustin series of compounds began with the identification of Lavendustin A as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.

Isolation of Lavendustin A from Streptomyces griseolavendus**

Lavendustin A was first isolated from the fermentation broth of the soil bacterium Streptomyces griseolavendus. The pioneering work was published by Onoda et al. in 1989 in the Journal of Natural Products.

The following protocol is based on the methodology described by Onoda et al. (1989).

1. Fermentation:

-

A culture of Streptomyces griseolavendus is grown in a suitable fermentation medium. A typical medium might consist of glucose, peptone, yeast extract, and inorganic salts.

-

The fermentation is carried out in shake flasks or a fermentor at a controlled temperature (e.g., 28°C) for a period of 3-5 days, with adequate aeration and agitation.

2. Extraction:

-

The culture broth is harvested and centrifuged to separate the mycelium from the supernatant.

-

The supernatant is adjusted to an acidic pH (e.g., pH 3.0) with an acid such as HCl.

-

The acidified supernatant is then extracted with an organic solvent, typically ethyl acetate. The extraction is performed multiple times to ensure complete recovery of the active compound.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to a series of chromatographic separations.

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and tested for their inhibitory activity against EGFR tyrosine kinase.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by reversed-phase HPLC. A C18 column is typically used, with a mobile phase consisting of a gradient of acetonitrile in water containing a small amount of a modifying agent like trifluoroacetic acid (TFA).

-

The peak corresponding to Lavendustin A is collected, and the solvent is evaporated to yield the pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Infrared (IR) spectroscopy.

Lavendustin B: A Synthetic Analog

In contrast to Lavendustin A, Lavendustin B is not a natural product. It is a synthetic analog that was developed during structure-activity relationship (SAR) studies of Lavendustin A. It is often used as a negative control in tyrosine kinase inhibition studies due to its significantly weaker activity compared to Lavendustin A.

Representative Synthesis of Lavendustin B

The synthesis of Lavendustin B involves the condensation of 5-aminosalicylic acid with two equivalents of 2-hydroxybenzaldehyde in the presence of a reducing agent.

1. Reaction Setup:

-

In a round-bottom flask, dissolve 5-aminosalicylic acid in a suitable solvent, such as methanol.

-

Add two equivalents of 2-hydroxybenzaldehyde to the solution.

-

The mixture is stirred at room temperature.

2. Reduction:

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred mixture. The reaction is typically carried out at a controlled temperature (e.g., 0°C to room temperature).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Once the reaction is complete, the reaction mixture is quenched by the addition of water or a dilute acid.

-

The product is extracted into an organic solvent, such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure Lavendustin B.

Biological Activities and Inhibitory Data

Lavendustin A is a potent inhibitor of EGFR tyrosine kinase. Lavendustin B, while a weaker tyrosine kinase inhibitor, exhibits inhibitory activity against other targets.

Table 1: Inhibitory Activity of Lavendustin A

| Target Kinase | IC₅₀ Value |

| EGFR | 11 nM |

| c-Src | 500 nM |

| Ca²⁺/calmodulin kinase II | 200 nM |

Table 2: Inhibitory Activity of Lavendustin B

| Target | IC₅₀ / Kᵢ Value |

| Tyrosine Kinases | Weak inhibitor |

| HIV-1 Integrase | 94.07 µM (IC₅₀) |

| Glucose Transporter 1 (GLUT1) | 15 µM (Kᵢ) |

Experimental Protocols for Biological Assays

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

1. Reagents and Materials:

-

Recombinant human EGFR kinase domain.

-

Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

[γ-³²P]ATP or a non-radioactive ATP detection system.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Test compounds (Lavendustin A or B) dissolved in DMSO.

-

Phosphocellulose paper or other method for separating phosphorylated substrate.

-

Scintillation counter or plate reader for detection.

2. Assay Procedure:

-

Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate.

-

Add various concentrations of the test compound (or DMSO as a control) to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

HIV-1 Integrase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.

1. Reagents and Materials:

-

Recombinant HIV-1 integrase.

-

Oligonucleotide substrates mimicking the viral DNA ends (pre-processed).

-

Target DNA (e.g., a plasmid or a labeled oligonucleotide).

-

Integrase reaction buffer (e.g., MOPS, MgCl₂, DTT).

-

Test compounds dissolved in DMSO.

-

Gel electrophoresis system (agarose or polyacrylamide).

-

DNA staining agent (e.g., ethidium bromide or SYBR Green) or radioactive labeling for detection.

2. Assay Procedure:

-

Prepare a reaction mixture containing the integrase buffer and HIV-1 integrase.

-

Add various concentrations of the test compound (or DMSO as a control) to the reaction mixture and pre-incubate.

-

Add the pre-processed viral DNA substrate to the mixture.

-

Initiate the strand transfer reaction by adding the target DNA.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).

-

Analyze the reaction products by gel electrophoresis. The strand transfer products will be higher molecular weight bands.

-

Visualize and quantify the bands to determine the extent of inhibition.

-

Calculate the IC₅₀ value from a dose-response curve.

GLUT1 Inhibition Assay

This assay measures the inhibition of glucose uptake into cells, which is mediated by glucose transporters like GLUT1.

1. Reagents and Materials:

-

A cell line that expresses GLUT1 (e.g., HeLa or specific cancer cell lines).

-

Cell culture medium.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-Deoxy-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).

-

Test compounds dissolved in DMSO.

-

Cytochalasin B (a known GLUT1 inhibitor, as a positive control).

-

Cell lysis buffer.

-

Scintillation counter or fluorescence plate reader.

2. Assay Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Wash the cells with KRH buffer to remove glucose from the medium.

-

Pre-incubate the cells with various concentrations of the test compound (or DMSO as a control) in KRH buffer for a specific time (e.g., 30 minutes).

-

Initiate glucose uptake by adding 2-deoxy-[³H]glucose or 2-NBDG to the wells.

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Stop the uptake by aspirating the buffer and washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with the lysis buffer.

-

If using 2-deoxy-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.

-

Calculate the percentage of inhibition of glucose uptake for each compound concentration and determine the IC₅₀ value.

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of Lavendustin A.

Caption: Workflow for the isolation of Lavendustin A.

Conclusion

Lavendustin B is a synthetic molecule, structurally analogous to the natural product Lavendustin A, which is produced by Streptomyces griseolavendus. While Lavendustin A is a potent inhibitor of EGFR tyrosine kinase, Lavendustin B exhibits weaker activity against this target but has shown inhibitory effects on other important cellular components like HIV-1 integrase and GLUT1. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities of these and related compounds. The clear distinction between the natural origin of Lavendustin A and the synthetic nature of Lavendustin B is crucial for accurate scientific communication and for guiding future drug discovery and development efforts based on this chemical scaffold.

Lavendustin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin B is a synthetic compound, originally derived from fungal metabolites, that has garnered interest in cellular biology and drug discovery as a multi-target inhibitor.[1] While structurally related to the more potent protein-tyrosine kinase (PTK) inhibitor Lavendustin A, Lavendustin B exhibits a distinct profile of biological activity.[2][3] It is primarily recognized as a weak tyrosine kinase inhibitor, a competitive inhibitor of the glucose transporter 1 (GLUT1), and an inhibitor of the HIV-1 integrase interaction with its cellular cofactor LEDGF/p75.[4][5][6] This diverse activity makes Lavendustin B a valuable tool for dissecting various cellular signaling and transport pathways, often used as a comparative control for more potent inhibitors like Lavendustin A.[2]

Chemical Structure and Physicochemical Properties

Lavendustin B is chemically identified as 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid.[7] Its structure features a central salicylic acid moiety with a dibenzylamino group substitution.

Table 1: Chemical Identifiers for Lavendustin B

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | [7] |

| Synonyms | N,N-bis(2′-Hydroxybenzyl)-3-aminosalicylic acid; 5-(Bis((2-hydroxyphenyl)methyl)amino)-2-hydroxybenzoic acid | [8] |

| CAS Number | 125697-91-8 | [4][7][8] |

| Molecular Formula | C21H19NO5 | [1][7][8] |

| SMILES | O=C(O)c1cc(N(Cc2ccccc2O)Cc2ccccc2O)ccc1O | [1] |

| InChI Key | RTYOLBQXFXYMKY-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties of Lavendustin B

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 365.38 g/mol | [1][4][7] |

| Purity (Commercial) | ≥95-97% | [1][8] |

| Appearance | Powder | [4] |

| Solubility | DMSO: 73 mg/mL (199.79 mM) Ethanol: 73 mg/mL Water: Insoluble |[4] |

Mechanism of Action and Biological Activity

Lavendustin B's utility as a research tool stems from its ability to interact with multiple distinct biological targets.

Tyrosine Kinase Inhibition

Protein-tyrosine kinases (PTKs) are critical enzymes in signal transduction pathways that regulate cell growth, differentiation, and division.[1] They function by transferring a phosphate group from ATP to tyrosine residues on substrate proteins. Lavendustin B is known to inhibit this process, although it is considered a weak inhibitor of tyrosine kinases compared to its analogue, Lavendustin A.[5] This differential activity allows researchers to use Lavendustin B as a negative control in certain contexts, for example, in studies of VEGF-induced angiogenesis, which is inhibited by Lavendustin A but not B.[2][3]

Caption: General pathway of Receptor Tyrosine Kinase (RTK) signaling and inhibition.

Inhibition of Glucose Transporter 1 (GLUT1)

Lavendustin B acts as a direct, ATP-competitive inhibitor of the hexose transporter GLUT1.[4][5] GLUT1 is a ubiquitously expressed membrane protein responsible for facilitating the transport of glucose across the plasma membrane, a critical process for cellular metabolism. In HL-60 cells and human erythrocytes, Lavendustin B inhibits the uptake of glucose analogs in a dose-dependent manner.[5][6]

Caption: Competitive inhibition of the GLUT1 transporter by Lavendustin B.

Inhibition of HIV-1 Integrase Interaction

Lavendustin B has been identified as an inhibitor of the interaction between the HIV-1 integrase (IN) and its essential human cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4][5] This protein-protein interaction is crucial for tethering the viral pre-integration complex to the host cell's chromatin, a necessary step for efficient viral replication. By disrupting this interaction, Lavendustin B presents a potential mechanism for anti-retroviral activity.[4][6]

Caption: Lavendustin B disrupts the HIV-1 Integrase and LEDGF/p75 interaction.

Quantitative Biological Data

The inhibitory potency of Lavendustin B has been quantified against several of its targets.

Table 3: Inhibitory Activity of Lavendustin B

| Target/Process | Assay Type | Value Type | Value (µM) | Reference |

|---|---|---|---|---|

| HIV-1 Integrase / LEDGF/p75 Interaction | Protein-Protein Interaction Assay | IC50 | 94.07 | [5] |

| Glucose Transporter 1 (GLUT1) | Competitive Binding Assay | Ki | 15 | [5] |

| Hexose Uptake (HL-60 Cells) | Cellular Uptake Assay | IC50 | ~10 - 30 | [5][6] |

| pp60F527 Kinase | In vitro Kinase Assay | IC50 | Not reported for Lavendustin B; Lavendustin A IC50 is 18 µM |[9] |

Experimental Protocols

Detailed, step-by-step protocols for assays involving Lavendustin B are often specific to the laboratory and experimental setup. However, the general principles for key experiments are outlined below.

Tyrosine Kinase Inhibition Assay (General Principle)

The activity of tyrosine kinase inhibitors is commonly measured by quantifying the phosphorylation of a substrate. A typical radiometric assay involves the following steps:

-

Reaction Setup: The kinase, a specific peptide or protein substrate, and various concentrations of the inhibitor (e.g., Lavendustin B) are combined in a reaction buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled phosphate, [γ-32P]ATP.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

-

Termination: The reaction is stopped, often by adding EDTA to chelate the Mg2+ required by the kinase.

-

Measurement: The radiolabeled, phosphorylated substrate is separated from the unreacted [γ-32P]ATP (e.g., via centrifugation and washing of an immobilized substrate).[10]

-

Analysis: The amount of radioactivity incorporated into the substrate is measured using liquid scintillation counting. The IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—is then calculated.[10]

Caption: General workflow for an in vitro radiometric tyrosine kinase inhibition assay.

GLUT1 Inhibition Assay (Cellular Hexose Uptake)

This assay measures the ability of a compound to block glucose transport into cells.

-

Cell Preparation: A cell line expressing GLUT1 (e.g., HL-60 or erythrocytes) is cultured and washed.[6]

-

Inhibitor Pre-incubation: Cells are incubated with varying concentrations of Lavendustin B for a short period.

-

Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is added to the cells for a defined period. This analog is transported by GLUT1 but is not fully metabolized, causing it to be trapped inside the cell.

-

Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled analog.

-

Analysis: The cells are lysed, and the intracellular radioactivity is measured. A decrease in radioactivity compared to untreated control cells indicates inhibition of glucose transport.[6]

HIV-1 Integrase-LEDGF/p75 Interaction Assay

This type of assay is designed to measure the disruption of a specific protein-protein interaction. A common high-throughput method is the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay).

-

Component Labeling: Recombinant HIV-1 Integrase is conjugated to "Donor" beads, and recombinant LEDGF/p75 is conjugated to "Acceptor" beads.

-

Reaction: The two proteins, their respective beads, and the test compound (Lavendustin B) are incubated together.

-

Detection: If the proteins interact, they bring the Donor and Acceptor beads into close proximity. When the Donor beads are excited with a laser, they release singlet oxygen, which travels to the nearby Acceptor beads, causing them to emit a chemiluminescent signal.

-

Analysis: If Lavendustin B successfully inhibits the interaction, the beads are not brought together, and the signal is significantly reduced. The IC50 can be determined from a dose-response curve.

References

- 1. Lavendustin B | CymitQuimica [cymitquimica.com]

- 2. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, lavendustin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lavendustin B|cas 125697-91-8|DC Chemicals [dcchemicals.com]

- 7. Lavendustin B | C21H19NO5 | CID 3895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Inhibition by two lavendustins of the tyrosine kinase activity of pp60F527 in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lavendustin B: A Technical Guide for Researchers in Protein Tyrosine Kinase Inhibition

An In-depth Review of the Mechanism, Activity, and Experimental Applications of a Potent PTK Inhibitor

Introduction

Lavendustin B is a potent inhibitor of protein tyrosine kinases (PTKs), a class of enzymes crucial for cellular signal transduction.[1] Dysregulation of PTK activity is a hallmark of numerous diseases, particularly cancer, making PTK inhibitors a significant area of research in drug development. Lavendustin B, a synthetic compound, has been utilized as a valuable tool in dissecting the roles of specific signaling pathways. Beyond its well-characterized effects on PTKs, Lavendustin B has also been identified as an inhibitor of HIV-1 integrase and the glucose transporter 1 (GLUT1), highlighting its diverse biological activities.[1] This guide provides a comprehensive technical overview of Lavendustin B, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

Lavendustin B, with the chemical name 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid, possesses a distinct molecular structure that contributes to its inhibitory functions. A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₁₉NO₅ |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 125697-91-8 |

| Appearance | Powder |

| Purity | ≥97% |

| Solubility | Soluble in DMSO |

Mechanism of Action

Protein tyrosine kinases function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, activating or deactivating signaling pathways that control cell growth, differentiation, and metabolism.

Lavendustin B exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the tyrosine kinase. By occupying the ATP-binding pocket, it prevents the phosphotransfer reaction, thereby blocking the downstream signaling cascade. While detailed kinetic studies on Lavendustin B are less common than for its analogue, Lavendustin A, the mechanism is understood to be competitive with respect to ATP.

Below is a diagram illustrating the general mechanism of protein tyrosine kinase inhibition by Lavendustin B.

Caption: General mechanism of PTK inhibition by Lavendustin B.

Inhibitory Activity and Specificity

| Target | IC₅₀ | Notes |

| HIV-1 Integrase | 94.07 µM | Inhibits the interaction with LEDGF/p75. |

| GLUT1 | Ki of 15 µM | ATP-competitive inhibitor. |

| VEGF-induced Angiogenesis | Inactive | Used as a negative control in studies where Lavendustin A was active.[1] |

This table will be updated as more quantitative data becomes available.

Signaling Pathways Affected

Lavendustin B, through its inhibition of protein tyrosine kinases, can modulate various cellular signaling pathways.

VEGF Receptor Signaling

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels. VEGF exerts its effects by binding to VEGF receptors (VEGFRs), which are receptor tyrosine kinases. While Lavendustin A has been shown to inhibit VEGF-induced angiogenesis, Lavendustin B is reported to be inactive in this context, making it a useful control compound for studying this pathway.[1]

The following diagram illustrates the canonical VEGF signaling pathway.

Caption: VEGF signaling pathway and the reported inactivity of Lavendustin B.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Lavendustin B.

In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of Lavendustin B against a specific protein tyrosine kinase.

Materials:

-

Recombinant protein tyrosine kinase

-

Peptide substrate for the kinase

-

Lavendustin B stock solution (in DMSO)

-

ATP solution

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well microplate

-

Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

-

Plate reader

Procedure:

-

Prepare serial dilutions of Lavendustin B in kinase reaction buffer.

-

In a 96-well plate, add the kinase and peptide substrate to each well.

-

Add the diluted Lavendustin B or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of Lavendustin B concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (Resazurin-based)

This protocol assesses the effect of Lavendustin B on the viability of a chosen cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Lavendustin B stock solution (in DMSO)

-

Resazurin solution

-

96-well cell culture plate

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Lavendustin B in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Lavendustin B or DMSO (vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the effect of Lavendustin B on the phosphorylation of a specific target protein within a cellular context.

Materials:

-

Cell line of interest

-

Lavendustin B

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Primary antibody against the phosphorylated target protein

-

Primary antibody against the total target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to a suitable confluency and treat with Lavendustin B or DMSO for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against the total protein as a loading control.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion

Lavendustin B is a multifaceted small molecule with established inhibitory activity against protein tyrosine kinases, HIV-1 integrase, and GLUT1. Its utility in research, particularly as a tool compound to probe cellular signaling, is well-documented. This guide provides a foundational understanding of its properties and applications, along with detailed experimental protocols to facilitate its use in the laboratory. Further research to elucidate its inhibitory profile against a broader range of kinases will undoubtedly enhance its value to the scientific community.

References

A Technical Guide to the Biological Activity of Lavendustin B in Cellular Models

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activities of Lavendustin B, a known inhibitor of various cellular processes. It consolidates quantitative data, details common experimental protocols used for its characterization, and visualizes its mechanisms of action and relevant experimental workflows.

Overview of Lavendustin B

Lavendustin B is a small molecule compound that has been identified as an inhibitor of multiple biological targets. Primarily known as a tyrosine kinase inhibitor, its activity extends to other crucial cellular components, making it a subject of interest in various research contexts. While it is related to the more potent tyrosine kinase inhibitor Lavendustin A, Lavendustin B is often used as a negative control in studies focusing on specific tyrosine kinase-mediated effects. However, it possesses distinct biological activities of its own.

Mechanism of Action

Lavendustin B exhibits a multi-faceted inhibitory profile:

-

Tyrosine Kinase Inhibition: While often described as a weak inhibitor of tyrosine kinases, it does demonstrate activity against this enzyme class. Tyrosine kinases are critical enzymes that regulate numerous cell processes, including growth, differentiation, and apoptosis. Their inhibition is a key strategy in cancer therapy.

-

Glucose Transporter (GLUT1) Inhibition: Lavendustin B acts as an ATP-competitive inhibitor of the glucose transporter 1 (GLUT1). This transporter is responsible for the uptake of glucose into cells, a process vital for cellular metabolism, especially in cancer cells which exhibit high glycolytic rates. In HL-60 cells, Lavendustin B was shown to inhibit the uptake of methylglucose and deoxyglucose in a dose-dependent manner.

-

HIV-1 Integrase Inhibition: The compound inhibits the interaction between HIV-1 integrase and the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75), which is essential for viral replication.

Caption: Logical diagram of Lavendustin B's multiple inhibitory mechanisms.

Quantitative Data: Inhibitory Potency

The following table summarizes the reported quantitative measures of Lavendustin B's inhibitory activity against its primary targets. It is important to note that much of the research on cytotoxicity in cancer cell lines has focused on more potent derivatives of Lavendustin A.

| Target | Metric | Value | Cell Line / System | Citation |

| HIV-1 Integrase - LEDGF/p75 Interaction | IC50 | 94.07 µM | In vitro assay | |

| Glucose Transporter 1 (GLUT1) | Ki | 15 µM | In vitro assay | |

| Hexose Uptake (Methylglucose, etc.) | IC50 | ~10 - 30 µM | HL-60 cells, Human Erythrocytes |

Impact on Cellular Signaling Pathways

Lavendustin B's best-characterized role is the inhibition of protein tyrosine kinases (PTKs). These enzymes are initiators of many critical intracellular signaling cascades. For example, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers pathways like the MAPK/ERK cascade, which promotes cell proliferation and survival. By inhibiting EGFR, Lavendustin analogs can block these downstream signals.

Caption: Inhibition of the EGFR-MAPK signaling cascade by Lavendustin B.

Experimental Protocols

The biological effects of Lavendustin B are typically assessed using a variety of standard cell-based and biochemical assays.

These assays measure the number of living cells in a population after exposure to a compound and are fundamental for determining IC50 values. Common methods include MTT, MTS, and SRB assays.

Generalized MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of Lavendustin B (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Caption: Standard workflow for an MTT-based cell viability assay.

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as EGFR.

Generalized EGFR Kinase Inhibition Assay Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), recombinant human EGFR enzyme, a specific peptide substrate, and ATP.

-

Reaction Setup: In a 384-well plate, add the inhibitor (Lavendustin B) at various concentrations.

-

Enzyme Addition: Add the EGFR enzyme to the wells.

-

Reaction Initiation: Add a mixture of the peptide substrate and ATP to start the kinase reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.

-

Signal Generation: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced. This involves:

-

Adding ADP-Glo™ Reagent to deplete unused ATP.

-

Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction.

-

-

Data Acquisition: Measure the luminescent signal with a plate reader.

-

Analysis: A lower signal indicates less ADP produced, meaning stronger kinase inhibition. Plot the results to determine the IC50 of the inhibitor for the kinase.

Caption: Workflow for an in vitro kinase inhibition assay using luminescence.

To determine if cell death occurs via apoptosis, researchers often look for characteristic biochemical and morphological changes, such as DNA fragmentation and caspase activation. This is particularly relevant for leukemia cell lines like HL-60 and K-562.

Generalized DNA Fragmentation (Sub-G1) Assay Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HL-60 leukemia cells) and treat with Lavendustin B for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Analysis: Healthy, non-apoptotic cells will show distinct peaks corresponding to G1, S, and G2/M phases of the cell cycle. Apoptotic cells, which have lost fragmented DNA, will appear as a distinct population with lower DNA content, known as the "sub-G1" peak. An increase in the percentage of cells in the sub-G1 peak indicates apoptosis induction.

Conclusion

Lavendustin B is a multi-target inhibitor with demonstrable biological activity against tyrosine kinases, the GLUT1 glucose transporter, and the HIV-1 integrase complex. While it is a weaker PTK inhibitor than its analog Lavendustin A, its distinct inhibitory profile, particularly against GLUT1, makes it a valuable tool for studying cellular metabolism and other biological processes. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the effects of Lavendustin B in various cell lines.

Lavendustin B: A Technical Guide to its Role in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin B is a potent inhibitor of protein tyrosine kinases (PTKs), a class of enzymes that play a critical role in cellular signal transduction. By catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, PTKs regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Lavendustin B, and its more extensively studied analogue Lavendustin A, have been instrumental as chemical probes to elucidate the function of specific PTKs in signaling cascades. This technical guide provides an in-depth overview of Lavendustin B's mechanism of action, its impact on key cell signaling pathways, and detailed methodologies for its study.

Mechanism of Action

Lavendustin B exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of protein tyrosine kinases. Kinetic studies of the closely related Lavendustin A have revealed a two-step inhibition mechanism. Initially, a rapid, reversible enzyme-inhibitor complex is formed, which is then followed by a slower isomerization to a more tightly bound complex.[1] This results in potent inhibition of the kinase's ability to phosphorylate its substrates.

Core Targets and Inhibitory Activity

The primary targets of Lavendustin B and its analogs are members of the receptor tyrosine kinase (RTK) and non-receptor tyrosine kinase families. Notably, they exhibit potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene c-Src. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

Quantitative Inhibitory Data

The following tables summarize the reported inhibitory activities of Lavendustin A, B, and C against various protein tyrosine kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

| Compound | Target Kinase | IC50 | Ki (overall) | Species/System | Reference |

| Lavendustin A | EGFR | 11 nM | ≤ 1 nM | Recombinant EGFR intracellular domain | [1] |

| c-Src | 500 nM | - | |||

| Syk | Comparable to EGFR | - | Sf9 cell lysates | [2] | |

| Lavendustin B | (as negative control) | No significant inhibition of VEGF-induced angiogenesis | - | Rat sponge implant model | |

| Lavendustin C | CaMKII | 200 nM | - | ||

| EGFR | 12 nM | - | |||

| c-Src | 500 nM | - |

Impact on Cell Signaling Pathways

By inhibiting key PTKs like EGFR and c-Src, Lavendustin B can profoundly disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and migration.

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-Akt Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.

Lavendustin B, by inhibiting EGFR kinase activity, prevents the initial phosphorylation events, thereby blocking the activation of both the MAPK and PI3K-Akt pathways. This leads to a reduction in cell proliferation and an increase in apoptosis.

The c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion. It is often hyperactivated in cancer, contributing to metastasis. c-Src can be activated by various RTKs, including EGFR, and in turn, can also phosphorylate and activate other signaling proteins.

Lavendustin B's inhibition of c-Src can lead to a reduction in the phosphorylation of downstream substrates involved in focal adhesion dynamics and cytoskeletal rearrangement, thereby impairing cell motility and invasion.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a common method to determine the IC50 value of Lavendustin B for EGFR kinase.

Materials:

-

Recombinant human EGFR (intracellular domain)

-

Lavendustin B stock solution (in DMSO)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

P-γ-ATP32 -

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, EGFR enzyme, and the peptide substrate.

-

Add varying concentrations of Lavendustin B (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and

P-γ-ATP.32 -

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated

P-γ-ATP.32 -

Quantify the amount of

P incorporated into the peptide substrate using a scintillation counter.32 -

Calculate the percentage of inhibition for each Lavendustin B concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Kinetic analysis of the inhibition of the epidermal growth factor receptor tyrosine kinase by Lavendustin-A and its analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of a series of lavendustin A analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Lavendustin B: An Allosteric Inhibitor of HIV-1 Integrase

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Lavendustin B as an inhibitor of HIV-1 integrase, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to HIV-1 Integrase and the Role of LEDGF/p75

Human Immunodeficiency Virus type 1 (HIV-1) replication is dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome. This process is a critical step in the viral life cycle and a key target for antiretroviral therapy. HIV-1 integrase does not act alone; it relies on cellular cofactors to efficiently carry out its function. One of the most critical host cofactors is the Lens Epithelium-Derived Growth Factor (LEDGF/p75).

LEDGF/p75 acts as a molecular tether, binding simultaneously to integrase and host chromatin, thereby guiding the pre-integration complex to transcriptionally active regions of the genome for integration. The interaction between HIV-1 integrase and LEDGF/p75 is crucial for efficient viral replication, making it an attractive target for the development of novel anti-HIV-1 therapeutics. Inhibitors that disrupt this protein-protein interaction are known as allosteric integrase inhibitors (ALLINIs).

Lavendustin B: An Allosteric Inhibitor of the IN-LEDGF/p75 Interaction

Lavendustin B is a natural product that has been identified as an inhibitor of the interaction between HIV-1 integrase and LEDGF/p75. Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the catalytic active site of the enzyme, Lavendustin B functions as an allosteric inhibitor by binding to the LEDGF/p75-binding pocket on the integrase catalytic core domain (CCD). By occupying this pocket, Lavendustin B prevents the engagement of LEDGF/p75, thereby disrupting the integration process.

Mechanism of Action

The inhibitory action of Lavendustin B is centered on the disruption of the protein-protein interaction between HIV-1 integrase and the host cofactor LEDGF/p75. Computational docking studies and experimental data have elucidated the specific interactions at the molecular level. The carboxylic group of Lavendustin B forms hydrogen bond interactions with the backbone nitrogen atoms of glutamate-170 and histidine-171 residues within the LEDGF/p75 binding pocket of the integrase.[1] A potential hydrogen bond is also formed with the hydroxyl group of the threonine-174 residue.[1] These interactions mimic those of the aspartate-366 residue of LEDGF/p75, effectively competing with the host protein for binding to integrase.[1]

The following diagram illustrates the mechanism of HIV-1 integration and the inhibitory action of Lavendustin B.

Quantitative Inhibitory Data

The inhibitory potency of Lavendustin B and its derivatives against the HIV-1 integrase-LEDGF/p75 interaction is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding activity by 50%.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| Lavendustin B | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | 94.07 | [1] |

| Analog 1 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |

| Analog 2 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |

| Analog 3 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |

| Analog 4 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |

| Analog 5 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |

| Analog 6 | HIV-1 IN - LEDGF/p75 Interaction | in vitro binding assay | Improved Potency | [1] |

Note: Specific IC50 values for the analogs were not publicly available in the cited literature, but their potency was reported to be improved relative to the parent compound, Lavendustin B.

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize Lavendustin B as an inhibitor of the HIV-1 integrase-LEDGF/p75 interaction.

In Vitro HIV-1 Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive method for studying protein-protein interactions. This assay was employed to determine the IC50 value of Lavendustin B.

Principle: The assay utilizes two types of microbeads: a donor bead and an acceptor bead. The donor bead is coated with a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an acceptor bead is in close proximity (due to a protein-protein interaction), the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, which in turn excites a fluorophore that emits light at 520-620 nm. An inhibitor of the protein-protein interaction will prevent this proximity, leading to a decrease in the light signal.

Detailed Methodology:

-

Protein Preparation:

-

Recombinant HIV-1 integrase (e.g., tagged with Glutathione S-transferase, GST) and the integrase-binding domain (IBD) of LEDGF/p75 (e.g., tagged with a His6-tag) are expressed and purified.

-

-

Assay Buffer Preparation:

-

A typical assay buffer consists of 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Tween 20, and 0.1% (w/v) Bovine Serum Albumin (BSA).

-

-

Compound Dilution:

-

Lavendustin B is serially diluted in 100% DMSO to create a concentration gradient. These dilutions are then further diluted in the assay buffer.

-

-

Assay Plate Setup (384-well format):

-

Add 5 µL of the diluted Lavendustin B or control (DMSO vehicle) to the appropriate wells.

-

Add 5 µL of the GST-tagged HIV-1 integrase solution to each well.

-

Add 5 µL of the His6-tagged LEDGF/p75-IBD solution to each well.

-

Incubate the plate for 1 hour at 4°C to allow for protein-inhibitor interaction.

-

-

Bead Addition:

-

Prepare a slurry of Glutathione-coated donor beads and Nickel-chelate acceptor beads in the assay buffer.

-

Add 10 µL of the bead mixture to each well.

-

-

Incubation and Detection:

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate using an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of Lavendustin B relative to the control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The following diagram outlines the workflow for the AlphaScreen assay.

HIV-1 Integrase Strand Transfer Assay

To assess the downstream effects of inhibiting the IN-LEDGF/p75 interaction, a strand transfer assay can be performed. While Lavendustin B does not directly inhibit the catalytic activity, its disruption of the complex with LEDGF/p75 can indirectly affect the efficiency of this process.

Principle: This assay measures the ability of HIV-1 integrase to catalyze the insertion of a viral DNA substrate into a target DNA substrate. The inhibition of this process is quantified by measuring the amount of strand transfer product formed.

Detailed Methodology:

-

Substrate Preparation:

-

A donor DNA substrate mimicking the viral DNA long terminal repeat (LTR) is labeled (e.g., with biotin).

-

A target DNA substrate is immobilized on a 96-well plate.

-

-

Reaction Mixture:

-

In each well, combine the reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2), recombinant HIV-1 integrase, and LEDGF/p75.

-

Add Lavendustin B at various concentrations.

-

Pre-incubate the mixture to allow for complex formation and inhibition.

-

-

Initiation of Reaction:

-

Add the labeled donor DNA to initiate the 3'-processing step, where integrase cleaves the 3' ends of the viral DNA.

-

The reaction mixture is then transferred to the plate with the immobilized target DNA to allow for the strand transfer reaction.

-

-

Detection:

-

After incubation, the wells are washed to remove unreacted donor DNA.

-

The amount of integrated donor DNA is quantified using a detection system, such as a streptavidin-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate.

-

-

Data Analysis:

-

The signal from each well is proportional to the amount of strand transfer.

-

The percentage of inhibition is calculated, and the IC50 value is determined as described for the AlphaScreen assay.

-

Conclusion and Future Directions

Lavendustin B serves as a valuable chemical tool for studying the HIV-1 integrase-LEDGF/p75 interaction and as a lead compound for the development of more potent allosteric inhibitors. While its own potency may be modest, the elucidation of its binding mode has paved the way for the design and synthesis of derivatives with significantly improved activity.[1] Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of Lavendustin B analogs to develop clinically viable antiretroviral drugs that target this critical protein-protein interaction. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working towards this goal.

References

Lavendustin B: A Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin B is a naturally derived compound that has garnered significant interest within the scientific community for its diverse biological activities. Initially identified as a potent inhibitor of protein tyrosine kinases, subsequent research has revealed a broader spectrum of molecular targets, positioning it as a valuable tool for cellular biology research and a potential scaffold for drug development. This technical guide provides an in-depth overview of the known molecular targets of Lavendustin B, detailing its binding interactions, inhibitory mechanisms, and the downstream cellular pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in kinase inhibitor development, antiviral research, and metabolic studies.

Molecular Targets of Lavendustin B

Lavendustin B exhibits inhibitory activity against several key cellular and viral proteins. Its primary molecular targets identified to date include Epidermal Growth Factor Receptor (EGFR), the interaction between HIV-1 integrase and Lens Epithelium-Derived Growth Factor (LEDGF/p75), and the Glucose Transporter 1 (GLUT1).

Epidermal Growth Factor Receptor (EGFR)

Lavendustin B is a known inhibitor of the EGFR tyrosine kinase. The inhibition of EGFR by the related compound, Lavendustin A, has been studied in detail and provides insights into the likely mechanism of Lavendustin B. Kinetic analyses have shown that Lavendustin A is a slow and tight-binding inhibitor of the EGFR intracellular domain.[1] The inhibition follows a two-step mechanism, beginning with the rapid formation of an initial enzyme-inhibitor complex, followed by a slower isomerization to a more tightly bound complex.[1] This inhibition is characterized as hyperbolic and of a mixed-type with respect to both ATP and the peptide substrate, indicating that it affects the binding affinities of both.[1] While Lavendustin B is considered a weaker inhibitor of tyrosine kinases compared to its analogs, its activity against EGFR is a key aspect of its biological profile.[2]

Binding Site and Mechanism:

The binding of Lavendustin A to EGFR is partially competitive with respect to ATP, suggesting an interaction within or near the ATP-binding pocket of the kinase domain.[1] The complex binding kinetics, however, point towards a more intricate interaction than simple competition at the active site. The binding of Lavendustin A has a significant impact on the binding affinities for both ATP and the peptide substrate.[1]

HIV-1 Integrase - LEDGF/p75 Interaction

Lavendustin B has been identified as an inhibitor of the protein-protein interaction between the Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) and its cellular cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[3] This interaction is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[4] By disrupting this interaction, Lavendustin B acts as an allosteric inhibitor of HIV-1 integration.

Binding Site and Mechanism:

Computational docking studies suggest that Lavendustin B binds to the LEDGF/p75 binding pocket on the HIV-1 integrase catalytic core domain.[2] The proposed binding mode indicates that the carboxylic group of Lavendustin B forms hydrogen bond interactions with the backbone nitrogen atoms of glutamate 170 and histidine 171 of the integrase. Additionally, a potential hydrogen bond can be formed with the hydroxyl group of threonine 174.

Glucose Transporter 1 (GLUT1)

Lavendustin B is a competitive inhibitor of the Glucose Transporter 1 (GLUT1), a key protein responsible for the facilitated diffusion of glucose across the plasma membrane of mammalian cells.[5] GLUT1 is often overexpressed in cancer cells to meet their high metabolic demands, making it an attractive target for anticancer therapies.

Binding Site and Mechanism:

Lavendustin B acts as an ATP-competitive inhibitor of GLUT1. While GLUT1 does not directly bind ATP for transport, certain inhibitors can compete with intracellular ATP for binding to a regulatory site on the transporter. The binding of Lavendustin B to GLUT1 is thought to occur within the central cavity of the transporter's inward-open conformation, a region that overlaps with the glucose-binding site. This competitive inhibition mechanism effectively blocks the uptake of glucose into the cell.

Quantitative Data

The inhibitory potency of Lavendustin B against its molecular targets has been quantified in various studies. The following table summarizes the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Target | Parameter | Value | Reference |

| HIV-1 Integrase - LEDGF/p75 Interaction | IC50 | 94.07 µM | [2] |

| GLUT1 | Ki | 15 µM |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of Lavendustin B's activity. The following sections outline generalized methodologies for key experiments based on established practices in the field.

EGFR Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of Lavendustin B against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Lavendustin B

-

ATP

-

Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of Lavendustin B in the kinase assay buffer.

-

In a 384-well plate, add the EGFR kinase to each well.

-

Add the diluted Lavendustin B or vehicle control to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the Lavendustin B concentration and fit the data to a dose-response curve to determine the IC50 value.

HIV-1 Integrase - LEDGF/p75 Interaction Assay (AlphaScreen)

This protocol outlines a high-throughput method to measure the disruption of the IN-LEDGF/p75 interaction by Lavendustin B using AlphaScreen technology.[6][7][8]

Materials:

-

His-tagged recombinant HIV-1 Integrase

-

Biotinylated recombinant LEDGF/p75

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Lavendustin B

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare a serial dilution of Lavendustin B in the assay buffer.

-

In a 384-well plate, add the His-tagged HIV-1 IN, biotinylated LEDGF/p75, and the diluted Lavendustin B or vehicle control.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well under subdued light.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-protein binding.

-

Read the plate on an AlphaScreen-compatible plate reader at an excitation of 680 nm and an emission of 520-620 nm.

-

A decrease in the AlphaScreen signal indicates inhibition of the IN-LEDGF/p75 interaction.

-

Calculate the IC50 value from the dose-response curve.

GLUT1 Inhibition Assay (2-Deoxyglucose Uptake)

This protocol describes a cell-based assay to measure the inhibition of glucose uptake by Lavendustin B using a fluorescent glucose analog, 2-NBDG.[9][10][11][12]

Materials:

-

A cell line with high GLUT1 expression (e.g., HeLa or A549 cells)

-

Lavendustin B

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Glucose-free cell culture medium

-

Phloretin (a known GLUT1 inhibitor, as a positive control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with glucose-free medium.

-